[1-(4-Fluorophenyl)vinyl]pyrrolidine
Description
[1-(4-Fluorophenyl)vinyl]pyrrolidine is a pyrrolidine derivative featuring a vinyl bridge connecting the pyrrolidine nitrogen to a 4-fluorophenyl substituent. Its synthesis involves condensation reactions, as outlined in , yielding a product with a boiling point of 140°C at 0.3 mm Hg .
Properties
Molecular Formula |
C12H14FN |
|---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C12H14FN/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11/h4-7H,1-3,8-9H2 |
InChI Key |
WRTAVIMMSVBWQG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)F)N2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aryl Groups
The following compounds share the pyrrolidine-vinyl-aryl backbone but differ in halogen substitution or aryl group position:
| Compound Name | Substituent Position | Halogen | Boiling Point (°C, 0.3 mm Hg) | Key Properties/Applications |
|---|---|---|---|---|
| [1-(4-Fluorophenyl)vinyl]pyrrolidine | 4-fluoro | F | 140 | Synthetic intermediate, CNS activity |
| [1-(2-Bromophenyl)vinyl]pyrrolidine | 2-bromo | Br | 130 | Lower boiling point, increased steric hindrance |
| [1-(3-Bromophenyl)vinyl]pyrrolidine | 3-bromo | Br | 165 | Higher boiling point, planar conformation |
Key Observations :
- Boiling Points : The 4-fluoro derivative exhibits intermediate volatility compared to brominated analogs. Bromine's higher molecular weight and polarizability likely contribute to increased boiling points in the 3-bromo derivative .
- Steric and Electronic Effects : The 2-bromo isomer’s lower boiling point suggests steric hindrance from ortho-substitution, reducing intermolecular interactions. The 3-bromo isomer’s planarity (similar to 4-fluoro) may enhance crystal packing efficiency .
Cyclohexenyl and Bicyclic Derivatives
1-(1-Cyclohexen-1-yl)pyrrolidine () replaces the aryl group with a cyclohexene ring, altering electronic and steric properties:
- Boiling Point: Not reported, but non-aromatic cyclohexene likely reduces π-π stacking, lowering boiling point compared to aryl analogs.
- Applications : Cyclohexene derivatives are explored in catalysis and as intermediates for complex spirocyclic systems .
2-(Bicyclo[1.1.1]pentan-1-yl)-1-(4-fluorophenyl)pyrrolidine () introduces a bicyclic system:
- Synthesis : Requires photoredox catalysis with DMA solvent, yielding a 6:1 diastereomer ratio.
Fluorophenyl-Substituted Pyrrolidines in Pharmacology
- 4-Fluoro-PV9 (): A ketone-containing pyrrolidine analog identified as a designer drug. The 4-fluorophenyl group enhances metabolic stability compared to non-fluorinated analogs, contributing to prolonged psychoactive effects .
- cis-1-Boc-3-amino-4-(4-fluorophenyl)pyrrolidine (): A Boc-protected amino derivative used in peptidomimetics. The 4-fluorophenyl group improves lipophilicity, aiding blood-brain barrier penetration .
Crystallographic and Conformational Comparisons
- Isostructural Thiazole Derivatives (): Fluorophenyl groups in thiazole-pyrrolidine hybrids adopt perpendicular orientations relative to the molecular plane, reducing π-stacking but enhancing solubility. This contrasts with planar bromophenyl analogs .
- Spirocyclic Pyrrolidines (): Fluorophenyl groups in spiro systems induce chirality, critical for enantioselective interactions in enzyme inhibition .
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